N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19996717
InChI: InChI=1S/C18H19N5O3S/c1-10(2)22-15(25)12-6-4-5-7-13(12)23-14(24)8-9-18(22,23)16(26)19-17-21-20-11(3)27-17/h4-7,10H,8-9H2,1-3H3,(H,19,21,26)
SMILES:
Molecular Formula: C18H19N5O3S
Molecular Weight: 385.4 g/mol

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

CAS No.:

Cat. No.: VC19996717

Molecular Formula: C18H19N5O3S

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide -

Specification

Molecular Formula C18H19N5O3S
Molecular Weight 385.4 g/mol
IUPAC Name N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-4-propan-2-yl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide
Standard InChI InChI=1S/C18H19N5O3S/c1-10(2)22-15(25)12-6-4-5-7-13(12)23-14(24)8-9-18(22,23)16(26)19-17-21-20-11(3)27-17/h4-7,10H,8-9H2,1-3H3,(H,19,21,26)
Standard InChI Key LCIHSPAKSBFZTP-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3C(C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a tetrahydropyrrolo[1,2-a]quinazoline backbone fused with a 1,3,4-thiadiazole ring. Key structural elements include:

  • Tetrahydropyrroloquinazoline core: A bicyclic system comprising a pyrrolidine ring fused to a quinazoline moiety, stabilized by two ketone groups at positions 1 and 5.

  • 1,3,4-Thiadiazole substituent: A five-membered heterocyclic ring containing nitrogen and sulfur atoms, attached via a carboxamide linkage at position 3a.

  • Isopropyl group: A branched alkyl substituent at position 4 of the pyrrolidine ring.

The stereochemistry of the thiadiazole moiety is specified as (2Z), indicating the Z-configuration of the imine group.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC18H19N5O3S\text{C}_{18}\text{H}_{19}\text{N}_{5}\text{O}_{3}\text{S}
Molecular Weight385.4 g/mol
IUPAC NameN-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-4-propan-2-yl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide
Canonical SMILESCC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3C(C)C

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound involves multi-step protocols, as outlined in recent literature:

  • Formation of the Thiadiazole Moiety:

    • Condensation of thiosemicarbazides with α-keto esters under acidic conditions yields 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene derivatives.

  • Construction of the Tetrahydropyrroloquinazoline Core:

    • Cyclization of substituted quinazoline precursors with proline derivatives generates the fused bicyclic system.

  • Coupling Reactions:

    • Carboxamide linkage between the thiadiazole and quinazoline components is achieved using carbodiimide-based coupling agents.

Table 2: Key Synthetic Steps

StepReaction TypeReagents/Conditions
1Thiadiazole formationThiosemicarbazide, HCl, reflux
2Quinazoline cyclizationProline derivative, DCC, DMAP
3Amide couplingEDC, HOBt, DMF, room temperature

Analytical Characterization

Structural validation relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm the presence of characteristic signals for the isopropyl group (δ\delta 1.2–1.4 ppm) and thiadiazole protons (δ\delta 2.5 ppm).

  • Mass Spectrometry (MS): High-resolution MS displays a molecular ion peak at m/z 385.4, consistent with the molecular formula.

  • X-ray Crystallography: Limited data exist, but computational models predict a planar quinazoline system with a puckered pyrrolidine ring.

Biological Activities and Research Findings

Table 3: Comparative Cytotoxicity of Analogues

CompoundIC50_{50} (µM)Target Cell Line
Quinazoline-thiadiazole A2.1MCF-7
Quinazoline-thiadiazole B4.8HCT-116

Antimicrobial Properties

The thiadiazole moiety is associated with broad-spectrum antimicrobial activity. In silico docking studies suggest:

  • Target Binding: High affinity for bacterial dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.

  • MIC Values: Analogous compounds exhibit minimum inhibitory concentrations (MIC) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

Future Directions and Challenges

Research Priorities

  • Biological Profiling: Comprehensive in vitro and in vivo studies to validate anticancer and antimicrobial claims.

  • SAR Optimization: Systematic modification of substituents (e.g., replacing isopropyl with fluorinated alkyl groups) to enhance potency.

  • Formulation Development: Nanoencapsulation to improve solubility and target specificity.

Technical Challenges

  • Synthetic Complexity: Multi-step synthesis complicates large-scale production.

  • Regulatory Hurdles: Lack of preclinical toxicity data impedes translational progress.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator